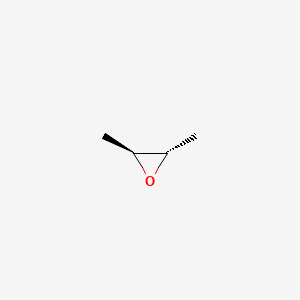

trans-2,3-Epoxybutane

Description

Contextualizing Epoxide Chemistry in Contemporary Organic Synthesis and Materials Science

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring structure. numberanalytics.comwikipedia.org This inherent ring strain makes them reactive electrophiles, susceptible to ring-opening reactions with a wide variety of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.orgrsc.org This reactivity is harnessed in organic synthesis to introduce new functional groups and build molecular complexity in a stereocontrolled manner. numberanalytics.comencyclopedia.pub Epoxidation, the process of forming an epoxide from an alkene, is a cornerstone transformation in organic chemistry, often accomplished using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). orientjchem.orgsaskoer.ca

The versatility of epoxides extends beyond small-molecule synthesis into the realm of materials science. numberanalytics.com The ring-opening polymerization of epoxides leads to the formation of polyethers, a class of polymers with diverse applications. wikipedia.org For instance, the polymerization of ethylene (B1197577) oxide produces polyethylene (B3416737) glycol, a widely used polymer in medicine and industry. wikipedia.org Similarly, epoxides are fundamental precursors to epoxy resins, which, when cured, form durable and chemically resistant thermosetting polymers used in adhesives, coatings, and composites. wikipedia.org The ability to tailor the properties of the resulting polymers by choosing specific epoxide monomers and polymerization conditions underscores the importance of these heterocycles in developing new materials. lookchem.comgoogle.com

Significance of Diastereomeric and Enantiomeric Forms of Epoxides in Chemical Transformations

The three-dimensional arrangement of atoms (stereochemistry) in epoxide molecules plays a crucial role in their chemical behavior. For a substituted epoxide like 2,3-epoxybutane (B1201590), two diastereomers exist: cis and trans. These isomers have different spatial arrangements of their substituent groups and, consequently, distinct physical properties and reactivity. For example, the ring-opening reactions of cis- and trans-2,3-epoxybutane (B1179989) with a nucleophile will yield products with different relative stereochemistry.

Furthermore, the trans-isomer of 2,3-epoxybutane is chiral and exists as a pair of enantiomers: (2R,3R)-2,3-epoxybutane and (2S,3S)-2,3-epoxybutane. acs.org The ability to synthesize a single enantiomer of a chiral epoxide is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. orientjchem.orglookchem.com Asymmetric epoxidation reactions, such as the Sharpless-Katsuki epoxidation, have been developed to produce chiral epoxides with high enantioselectivity. orientjchem.orgmdpi.com These enantiomerically pure epoxides are invaluable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. orientjchem.orglookchem.com The stereochemical outcome of epoxide reactions is highly specific; for example, the reaction of this compound with triphenylphosphine (B44618) results in a product with cis stereochemistry, demonstrating an inversion of the original geometry. vaia.com

Overview of Current Research Trajectories and Emerging Challenges Pertaining to this compound

Current research on this compound is multifaceted, exploring its synthesis, polymerization, and atmospheric fate. One traditional method for its preparation involves the epoxidation of trans-2-butene via a chlorohydrin intermediate. wikipedia.orgacs.org More recent research has focused on developing novel and greener synthetic routes. For instance, an efficient two-step process has been developed to synthesize epoxybutane from 2,3-butanediol, involving carbonylation to butenyl carbonate followed by decarboxylation. rsc.org

In polymer chemistry, this compound is a monomer for producing crystalline homopolymers with distinct properties. google.com Research has shown that the polymerization of the trans and cis isomers yields polymers with different physical characteristics, such as melting points and solubility. google.comscispace.com For example, poly(this compound) is soluble in chlorinated and aromatic solvents, whereas the polymer derived from the cis isomer is not. google.com The polymerization of this compound can be initiated by catalysts like trialkylaluminum-water systems, proceeding very rapidly even at low temperatures. google.comscispace.com

A significant area of emerging research is the atmospheric chemistry of this compound. As a volatile organic compound, its reactions in the atmosphere are crucial for understanding air quality. acs.org Studies have focused on the kinetics of its gas-phase reaction with hydroxyl (OH) radicals, which are key atmospheric oxidants. acs.orgcopernicus.org Computational and experimental studies have determined the rate coefficients for this reaction, providing insight into the compound's atmospheric lifetime. acs.orgcopernicus.org One of the challenges in this area is accurately predicting reaction rates and understanding the degradation pathways, as the epoxide ring's unique electronic structure can influence reactivity in ways not fully captured by standard structure-activity relationship (SAR) models. copernicus.orgresearchgate.net These studies indicate that the atmospheric degradation of this compound can lead to the formation of various secondary products, some of which may be harmful. acs.org

Interactive Data Table: Physical and Chemical Properties of 2,3-Epoxybutane Isomers

| Property | This compound | cis-2,3-Epoxybutane (B155849) |

| Molecular Formula | C₄H₈O | C₄H₈O |

| Molecular Weight | 72.11 g/mol | 72.11 g/mol |

| Boiling Point | 54-55 °C lookchem.com | 59-60 °C |

| Melting Point | -85 °C lookchem.com | -84 to -83 °C |

| Density | 0.807 g/mL at 20 °C lookchem.com | 0.826 g/mL at 20 °C |

| Refractive Index | n20/D 1.373 lookchem.com | n20/D 1.382-1.384 |

| Flash Point | -26 °C lookchem.com | -21.7 °C |

Interactive Data Table: Atmospheric Reaction Kinetics

| Reactant | Rate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (τ) |

| This compound | 1.81 x 10⁻¹² copernicus.org | ~6.4 days copernicus.org |

| cis-2,3-Epoxybutane | 1.50 x 10⁻¹² copernicus.org | ~7.7 days copernicus.org |

| 1,2-Epoxybutane (B156178) | 1.98 x 10⁻¹² copernicus.org | ~5.8 days copernicus.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026528, DTXSID40920536 | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-63-1, 6189-41-9, 10203-50-6 | |

| Record name | trans-2,3-Dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereocontrolled Synthetic Methodologies for Trans 2,3 Epoxybutane

Olefin Epoxidation Approaches to trans-2,3-Epoxybutane (B1179989)

The most direct and widely utilized method for synthesizing this compound is through the epoxidation of trans-2-butene. This approach involves the addition of a single oxygen atom across the double bond of the alkene, preserving the stereochemistry of the starting material.

Peroxyacid-Mediated Epoxidation (Prilezhaev Reaction)

Named after Nikolai Prilezhaev, the Prilezhaev reaction is a classic and reliable method for the epoxidation of alkenes using a peroxy acid. wikipedia.org This reaction is highly effective for the synthesis of this compound from trans-2-butene. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in common organic solvents. wikipedia.org

A hallmark of the Prilezhaev reaction is its high degree of stereospecificity. wikipedia.orgchem-station.com The reaction proceeds via a concerted mechanism where the stereochemistry of the starting alkene is directly translated to the resulting epoxide. chem-station.comlibretexts.org Consequently, the epoxidation of trans-2-butene with a peroxy acid exclusively yields this compound. wikipedia.orgquora.com This retention of stereochemistry is a direct consequence of the syn-addition of the oxygen atom to the double bond. chemistry-reaction.com

| Starting Olefin | Reagent | Product | Stereochemical Outcome |

| trans-2-Butene | m-CPBA | This compound | Stereospecific (retention) |

| cis-2-Butene | m-CPBA | cis-2,3-Epoxybutane (B155849) | Stereospecific (retention) |

The mechanism of the Prilezhaev reaction is widely accepted to proceed through a concerted transition state, famously known as the "butterfly mechanism," first proposed by Bartlett. wikipedia.orgorganic-chemistry.org In this mechanism, the peroxy acid is believed to adopt a conformation with an intramolecular hydrogen bond. organic-chemistry.org The alkene, acting as a nucleophile, attacks the electrophilic oxygen of the peroxy acid. wikipedia.org

The key orbital interaction involves the highest occupied molecular orbital (HOMO) of the alkene (the π orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid (the σ* orbital of the O-O bond). wikipedia.org This interaction facilitates the transfer of the oxygen atom to the alkene in a single, concerted step. The transition state geometry features the plane of the peroxy acid bisecting the plane of the alkene, with the O-O bond perpendicular to the C=C bond. wikipedia.org This specific orientation ensures the syn-addition of the oxygen and the preservation of the alkene's stereochemistry, leading to the formation of the trans-epoxide from the trans-alkene. wikipedia.orgchemistry-reaction.com

Catalytic Epoxidation Systems

While the Prilezhaev reaction is effective, the use of stoichiometric amounts of peroxy acids can be problematic, particularly on a large scale, due to safety concerns and the generation of carboxylic acid byproducts. researchgate.net Catalytic systems offer a more atom-economical and often safer alternative.

A variety of transition metal complexes have been developed to catalyze the epoxidation of alkenes, including trans-2-butene, using more benign oxidizing agents like hydrogen peroxide or alkyl hydroperoxides. researchgate.net These catalysts can offer high conversions and selectivities for the desired epoxide. researchgate.net

Commonly employed transition metals include molybdenum, manganese, and rhenium. researchgate.netorganic-chemistry.org For instance, molybdenum complexes are known to be effective catalysts for selective epoxidation with alkyl hydroperoxides. researchgate.net Manganese-based catalysts, in conjunction with oxidizing agents like peracetic acid, have also shown high efficiency for the epoxidation of a broad range of olefins, including trans internal alkenes. organic-chemistry.org Methyltrioxorhenium (MTO) is another notable catalyst that can facilitate epoxidation using aqueous hydrogen peroxide. organic-chemistry.org

| Catalyst System | Oxidizing Agent | Substrate | Product |

| Molybdenum Complexes | Alkyl hydroperoxides | Alkenes | Epoxides |

| Manganese(II) Complexes | Peracetic acid | trans-Alkenes | trans-Epoxides |

| Methyltrioxorhenium (MTO) | Hydrogen peroxide | Alkenes | Epoxides |

The synthesis of a single enantiomer of this compound requires an enantioselective epoxidation method. This is typically achieved by using a chiral catalyst that can differentiate between the two prochiral faces of the trans-2-butene double bond.

Significant progress has been made in developing chiral transition metal complexes for asymmetric epoxidation. For example, chiral dioxoruthenium(VI) porphyrins have been shown to effect the enantioselective epoxidation of trans-disubstituted alkenes. rsc.orgpolyu.edu.hk These catalysts create a chiral environment around the active metal center, which directs the oxygen transfer to one face of the alkene over the other, leading to an excess of one enantiomer of the epoxide.

Another approach involves the use of chiral ligands to modify a metal catalyst. For instance, titanium(IV) complexes with chiral salen ligands, in the presence of an oxidizing agent, have been investigated for the asymmetric epoxidation of alkenes. nih.gov The development of simplified, non-symmetric ligands has also shown promise in providing highly reactive and selective catalysts for this transformation. nih.gov

Alternative Synthetic Routes to Epoxybutane Isomers

Recent research has focused on developing greener and more efficient pathways to epoxybutane isomers, moving away from traditional methods. A notable approach involves a two-step process starting from butanediol (B1596017), which is often an industrial byproduct. nih.gov

Derivatization from Butanediol Precursors

A key alternative route to epoxybutane involves the initial conversion of butanediol to a butenyl carbonate intermediate. This transformation is typically achieved through a carbonylation reaction. In one effective method, butanediol is reacted with dimethyl carbonate (DMC) using sodium aluminate (NaAlO₂) as a catalyst. nih.gov This transesterification reaction has demonstrated high efficiency under relatively mild conditions, achieving a butenyl carbonate yield of up to 96.2%. nih.govnih.gov The NaAlO₂ catalyst provides the necessary acid-base active sites to facilitate the reaction. d-nb.info

Table 1: Optimized Conditions for Butenyl Carbonate Synthesis from Butanediol

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | NaAlO₂ | nih.gov |

| Reactants | Butanediol, Dimethyl Carbonate (DMC) | nih.gov |

| Molar Ratio (DMC/Butanediol) | 4 | d-nb.info |

| Temperature | 120 °C | d-nb.info |

| Reaction Time | 30 min | d-nb.info |

| Yield of Butenyl Carbonate | 96.2% | nih.govnih.gov |

Catalytic Decarboxylation of Butenyl Carbonate Intermediates

Table 2: Performance of Ionic Liquid Catalyst in Decarboxylation of Butenyl Carbonate

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium bromide | Butenyl Carbonate | Epoxybutane | 94.0% | nih.gov |

Enantiopure Synthesis and Chiral Resolution of this compound

The production of single-enantiomer this compound is critical for the synthesis of chiral pharmaceuticals and other specialty chemicals. Methodologies to achieve this include direct asymmetric synthesis and the resolution of racemic mixtures.

Preparation of Configurationally Pure (2S,3S)-trans-2,3-Epoxybutane

Direct asymmetric synthesis provides a route to enantiomerically pure epoxides without the need for resolving a racemic mixture. One established method involves starting from a readily available chiral precursor. For instance, chiral (2R,3R)-2,3-epoxybutanoate salt can be prepared from L-threonine. researchgate.net This process involves a diazotization reaction followed by cyclization to form the chiral epoxy butyrate, which is then converted to its salt form. researchgate.net While this produces a related chiral building block, direct methods for preparing configurationally pure trans-(2S,3S)-2,3-epoxybutane itself have also been developed and reported. acs.org

Biocatalytic Kinetic Resolution of Racemic Mixtures

Biocatalytic kinetic resolution is a powerful technique that utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Epoxide hydrolases (EHs) and lipases are commonly employed for this purpose. nih.gov In the resolution of racemic this compound, an enzyme would selectively hydrolyze one enantiomer (e.g., the (2R,3R)-epoxide) to its corresponding diol, leaving the unreacted (2S,3S)-epoxide in high enantiomeric excess. nih.govnih.gov This approach is advantageous due to the high selectivity of enzymes and the mild, environmentally friendly reaction conditions. nih.gov

The ability of an enzyme to discriminate between enantiomers is rooted in the three-dimensional structure of its active site. The chiral environment of the active site allows for a more favorable binding and orientation of one enantiomer over the other, leading to a significantly faster reaction rate for the preferred substrate. This substrate selectivity is the basis of kinetic resolution. betterenzyme.com

The degree of selectivity is often quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent discrimination between enantiomers. Different enzymes, and even different isozymes from the same class, can exhibit varied selectivity. For example, studies on mammalian epoxide hydrolases have shown that different forms of the enzyme (e.g., soluble EH vs. microsomal EH) display distinct activities and preferences for cis and trans epoxide substrates. nih.gov This highlights that the choice of biocatalyst is critical and can be tailored to achieve the desired outcome, whether it is resolving a specific racemate or selectively transforming a particular substrate from a mixture. nih.gov

Investigations into Reaction Mechanisms of Trans 2,3 Epoxybutane

Ring-Opening Reactions and Mechanistic Pathways

The principal reaction pathway for trans-2,3-epoxybutane (B1179989) involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. This process relieves the inherent ring strain, providing a strong thermodynamic driving force for the reaction. Such ring-opening reactions can be catalyzed by either acids or bases, leading to a diverse array of functionalized products. pressbooks.pub The specific mechanisms and the resulting stereochemical and regiochemical outcomes are central to understanding the reactivity of this class of compounds.

Nucleophilic ring-opening is a characteristic reaction of epoxides. rsc.org A wide range of nucleophiles, including amines, alkoxides, and hydrides, can attack one of the electrophilic carbon atoms of the epoxide ring. In the case of this compound, the two methyl-substituted carbons of the oxirane ring are chemically equivalent, simplifying the regiochemical considerations of the nucleophilic attack. The stereochemical outcome, however, is highly specific and dictated by the reaction mechanism.

Regioselectivity refers to the preference for a nucleophile to attack one carbon atom over another. For a symmetrically substituted epoxide like this compound, the concept of regioselectivity is moot as both carbons are electronically and sterically identical.

However, in unsymmetrically substituted epoxides, the site of nucleophilic attack is determined by the reaction conditions.

Basic or Neutral Conditions : Under basic or neutral conditions, the reaction follows a classic S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com

Acidic Conditions : In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making the C-O bonds weaker and the carbon atoms more electrophilic. The reaction exhibits characteristics of both S(_N)1 and S(_N)2 pathways. The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. pressbooks.pub

This differential reactivity is crucial for controlling the outcome of epoxide ring-opening reactions in more complex, unsymmetrical substrates.

Achieving high regioselectivity in the ring-opening of 2,3-disubstituted epoxides that lack significant steric or electronic differences between the two carbons (termed 'unbiased' substrates) is a significant synthetic challenge. rsc.org In these cases, the regioselectivity is not substrate-controlled but can be dictated by the choice of catalyst. Research has shown that cationic aluminum salen catalysts can effectively control the regioselectivity of nucleophilic ring-opening of unsymmetrical trans-epoxides with nitrogen-containing nucleophiles to form β-amino alcohols. rsc.orgrsc.org This catalyst-controlled approach allows for the selective formation of one regioisomer over the other, a feat not achievable through conventional methods. rsc.org

The table below illustrates the catalyst-controlled regioselectivity in the ring-opening of various unbiased trans-epoxides using a specific aluminum salen catalyst.

| Epoxide Substrate | Nucleophile | Product Ratio (Regioisomer 1:Regioisomer 2) | Yield (%) |

| trans-1,2-epoxyhexane | Aniline | >95:5 | 90 |

| trans-1,2-epoxyoctane | Aniline | >95:5 | 88 |

| trans-stilbene oxide | Benzylamine | 10:90 | 75 |

| trans-4-octene oxide | Aniline | 94:6 | 85 |

This table presents representative data on catalyst-controlled regioselectivity for various unbiased epoxides, demonstrating the principle applicable to substituted analogs of this compound.

The ring-opening of epoxides under both acidic and basic conditions typically proceeds via an S(_N)2-like mechanism. pressbooks.pubstackexchange.com A key feature of the S(_N)2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the leaving group is the epoxide oxygen, which remains part of the molecule. The nucleophile attacks one of the carbon atoms from the side opposite the C-O bond. youtube.comyoutube.com

This backside attack results in a Walden inversion, or an inversion of the stereochemical configuration at the carbon atom that undergoes attack. stackexchange.comyoutube.com For this compound, which has two chiral centers, this inversion is stereospecific. For example, the reaction of (2R,3R)-epoxybutane with a nucleophile will lead to attack at either C2 or C3. If the nucleophile attacks at C2, the configuration at C2 will be inverted to (S), while the configuration at C3 remains (R). This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of specific diastereomers.

While the Wittig reaction, involving the reaction of phosphorus ylides with aldehydes and ketones, is a cornerstone of alkene synthesis, the reaction of these ylides with epoxides provides an alternative pathway to different molecular scaffolds. pearson.comopenstax.orglibretexts.org Triphenylphosphine (B44618), a common reagent, can react with epoxides, initiating a sequence that leads to deoxygenation. pearson.com

The reaction of a phosphorus ylide with an epoxide is initiated by the nucleophilic attack of the ylide's carbanion on one of the epoxide carbons. pearson.com This ring-opening step forms a species known as a betaine, which possesses a positively charged phosphonium ion and a negatively charged alkoxide. pearson.com

The betaine intermediate rapidly undergoes an intramolecular cyclization. The alkoxide oxygen attacks the positively charged phosphorus atom to form a four-membered heterocyclic ring known as an oxaphosphetane. pearson.comopenstax.orglibretexts.org Unlike the relatively stable oxaphosphetanes formed during the Wittig reaction with carbonyls, those derived from epoxides are often transient. The oxaphosphetane intermediate then collapses, breaking the C-C and P-O bonds. This collapse is an irreversible and exothermic process that yields an alkene and a phosphine oxide, typically triphenylphosphine oxide. openstax.orglibretexts.org The reaction of this compound with triphenylphosphine results in the formation of trans-but-2-ene, indicating a stereospecific deoxygenation process. pearson.com

Reactions with Phosphorus Ylides and Related Reagents

Stereochemistry of Alkene Products Derived from this compound

The deoxygenation of this compound to form 2-butene is a reaction that demonstrates a significant stereochemical outcome. When this compound is treated with reagents like triphenylphosphine, the reaction proceeds with a net inversion of stereochemistry, yielding cis-2-butene as the major product.

The mechanism for this transformation is a stepwise process rather than a concerted one. The reaction is initiated by the nucleophilic attack of triphenylphosphine on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a charge-separated intermediate known as a betaine. stackexchange.com

For the reaction to proceed, the C-C single bond in the betaine intermediate undergoes rotation. This rotation allows the negatively charged oxygen and the positively charged phosphorus to align on the same side of the molecule. Following this conformational change, the intermediate cyclizes to form a four-membered ring containing both oxygen and phosphorus, an intermediate called an oxaphosphetane. stackexchange.com The collapse of this oxaphosphetane ring is a concerted and stereospecific [2+2] elimination, similar to the final step of a Wittig reaction. This final step eliminates triphenylphosphine oxide and forms the alkene. Because of the bond rotation required to form the oxaphosphetane, the methyl groups are locked into a cis configuration, resulting in the formation of cis-2-butene from the trans-epoxide. stackexchange.com

Gas-Phase Chemical Reactivity and Atmospheric Oxidation Mechanisms

The atmospheric fate of this compound is largely determined by its gas-phase reactions with oxidants. The kinetics and mechanisms of these reactions, particularly with hydroxyl radicals (OH) and chlorine atoms (Cl), are crucial for understanding its environmental impact.

Kinetics and Thermodynamics of Reactions with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical is a primary degradation pathway for many volatile organic compounds in the troposphere. For this compound, this reaction proceeds via hydrogen atom abstraction.

The rate coefficient for the reaction of hydroxyl radicals with this compound has been determined experimentally using the relative rate technique. At a temperature of (298 ± 3) K and a total pressure of (760 ± 10) Torr, the rate coefficient was measured to be k = (1.81 ± 0.33) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Currently, there are no available experimental data on the temperature dependence of the rate coefficient for the reaction of OH radicals with this compound. Studies on other epoxides, such as 1,2-epoxybutane (B156178), have shown a complex non-Arrhenius, V-shaped temperature dependence, with a negative trend at lower temperatures and a positive trend at higher temperatures. researchgate.net However, it is not yet determined whether this compound exhibits similar behavior.

| Temperature (K) | Pressure (Torr) | Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| 298 ± 3 | 760 ± 10 | (1.81 ± 0.33) x 10⁻¹² | Relative Rate |

The reaction between this compound and the hydroxyl radical proceeds through the abstraction of a hydrogen atom, leading to the formation of water and an epoxybutyl radical. There are two types of hydrogen atoms in the this compound molecule that can be abstracted:

Primary hydrogens from the two methyl (-CH₃) groups.

Tertiary hydrogens from the two C-H groups of the epoxide ring.

Reactions with Chlorine Atoms (Cl)

In marine or coastal areas, reactions with chlorine atoms can also be a significant atmospheric sink for volatile organic compounds.

The rate constant for the gas-phase reaction of chlorine atoms with this compound has been determined experimentally. Using the relative rate method in a 1080 L quartz reactor and a 480 L Duran glass chamber at 298 ± 2 K and approximately 1000 mbar of synthetic air, the rate coefficient was determined. rsc.org The experiments were conducted using multiple reference compounds to ensure accuracy. stackexchange.com

The experimentally determined rate coefficients are presented in the table below. The consistency of the results obtained using different reference compounds provides confidence in the measured value. stackexchange.com

| Reference Compound | k(Cl + Reference) (cm³ molecule⁻¹ s⁻¹) | k(Cl + this compound) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Propylene | (10.1 ± 1.5) x 10⁻¹¹ | (8.4 ± 2.4) x 10⁻¹¹ |

| Ethylene (B1197577) | (1.05 ± 0.16) x 10⁻¹⁰ | (8.4 ± 2.4) x 10⁻¹¹ |

| Methacrolein | (2.9 ± 0.4) x 10⁻¹⁰ | (8.4 ± 2.4) x 10⁻¹¹ |

Theoretical calculations accompanying these experimental studies indicate that, similar to the reaction with OH radicals, the reaction with chlorine atoms proceeds via hydrogen abstraction. Potential energy surface scans show a preference for abstraction of the hydrogen atoms from the methyl groups (β-position) over the hydrogens directly attached to the epoxide ring (α-position). stackexchange.com

Theoretical Insights into H-Atom Abstraction Position

Theoretical studies have provided valuable insights into the preferred position of hydrogen atom (H-atom) abstraction from this compound when it reacts with atmospheric oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. The structure of this compound presents two distinct types of hydrogen atoms available for abstraction: those attached to the methyl (-CH3) groups (position β) and those directly bonded to the carbon atoms of the epoxide ring (-CHO) (position α) rsc.org.

Computational analyses, employing methods such as Density Functional Theory (DFT) and high-level ab initio calculations like CCSD(T), have been used to investigate the reaction mechanisms and kinetics nih.govacs.org. Potential energy surface (PES) scans for the H-atom abstraction by chlorine atoms from both cis- and this compound show that as the Cl-H distance decreases, the potential energy monotonically decreases from its asymptotic value, indicating a process without a transition state rsc.org.

For the reaction with chlorine atoms, the Gibbs free reaction enthalpies support the favorability of abstraction from the β position. For this compound, the enthalpy for abstraction from the α position (H1) is -25 kJ mol⁻¹, while for the β position (H2) it is -32 kJ mol⁻¹ rsc.org. This suggests that abstraction of a hydrogen atom from the methyl group is thermodynamically more favorable. This preference is attributed to the stabilization of the resulting radical. When a hydrogen is abstracted from the -CH3 group, the carbon atom becomes sp² hybridized, which facilitates the formation of a double bond character with the singly-occupied p-orbital, leading to a more stable conjugated system with the epoxide ring rsc.org.

| Abstraction Position | Hydrogen Atom Designation | Gibbs Free Reaction Enthalpy (kJ mol⁻¹) |

|---|---|---|

| α (-CHO group) | H1 | -25 |

| β (-CH3 group) | H2 | -32 |

Atmospheric Degradation Pathways of Intermediates and Product Radicals

Following the initial H-atom abstraction from this compound by OH radicals, the resulting alkyl radicals undergo further reactions in the atmosphere, leading to a variety of degradation products. The specific pathways are largely dictated by the atmospheric abundance of oxygen (O₂) and nitric oxide (NO) nih.govacs.org.

The primary product radicals formed from the initial reaction with OH will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂) nih.govacs.org.

The subsequent fate of the alkoxy radicals is crucial in determining the final products. Alkoxy radicals can undergo several reaction pathways, including:

Reaction with O₂: This leads to the formation of a ketone or aldehyde and a hydroperoxy radical (HO₂).

Thermal Decomposition: The alkoxy radical can break down into a smaller aldehyde or ketone and an alkyl radical.

Isomerization: This involves an internal H-atom shift, which can lead to the formation of hydroxyaldehydes or hydroxyketones.

Studies have provided extensive details on the degradation pathways for the product radicals of this compound in the presence of O₂ and NO nih.govacs.org. It has been noted that these degradation pathways can result in the formation of various secondary pollutants, some of which are considered harmful nih.govacs.org. The atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be between 1 to 7 days, indicating that this is a primary sink for the compound in the atmosphere copernicus.org.

Thermal Decomposition and Intramolecular Isomerization Processes

Kinetics of Gas-Phase Thermal Reactions

The kinetics of the gas-phase thermal decomposition of this compound have been investigated over a temperature range of 668–740 K rsc.org. The studies show that the decomposition primarily proceeds through homogeneous, first-order, non-radical isomerization reactions uhasselt.be. At pressures below 20 Torr, a decrease in isomerization rates and an increase in fragmentation rates are observed rsc.org. Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been employed to model the unimolecular fall-off and chemical activation effects in the pyrolysis of 2,3-epoxybutane (B1201590) to explain these pressure-dependent changes in reaction rates rsc.org.

Characterization of Structural Isomerization Products

The thermal decomposition of this compound leads to several structural isomerization products. The primary products identified are butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde rsc.org. The formation of these products is explained through a proposed mechanism involving diradical intermediates rsc.org. Geometric isomerization to cis-2,3-epoxybutane (B155849) occurs at a much slower rate than the structural isomerization to these products rsc.org.

| Product |

|---|

| Butan-2-one |

| But-3-en-2-ol |

| Ethyl vinyl ether |

| Isobutyraldehyde |

Photochemical Decomposition Processes

Mercury Photosensitized Decomposition Mechanisms

The mercury photosensitized decomposition of this compound has been studied at 25°C cdnsciencepub.comcdnsciencepub.com. In this process, mercury atoms are excited by ultraviolet radiation and then transfer this energy to the this compound molecules, causing them to decompose.

The main products formed in this process are isobutanal, ethane, carbon monoxide, ethene, propane, acetaldehyde, propanal, butanone, methane, and hydrogen cdnsciencepub.com. The yields of most of these products, with the notable exception of ethane, methane, and hydrogen, decrease as the pressure of the system increases cdnsciencepub.comcdnsciencepub.com. This pressure dependence suggests that some of the excited intermediates can be stabilized by collisions at higher pressures.

The reaction mechanisms proposed to explain these observations involve the formation of methyl radicals as a key step cdnsciencepub.com. The pressure-independent formation of ethane supports the idea that the initial formation of methyl radicals is not suppressed by increasing pressure cdnsciencepub.com. The significant increase in carbon monoxide yield and a drastic decrease in other products when oxygen is added suggests a change in the reaction pathways, likely involving the reaction of intermediate radicals with oxygen cdnsciencepub.com.

| Product | Pressure Dependence of Yield |

|---|---|

| Isobutanal | Decreases with increasing pressure |

| Ethane | Essentially pressure independent |

| Carbon monoxide | Decreases with increasing pressure |

| Ethene | Decreases with increasing pressure |

| Propane | Decreases with increasing pressure |

| Acetaldehyde | Decreases with increasing pressure |

| Propanal | Decreases with increasing pressure |

| Butanone | Decreases with increasing pressure |

| Methane | Essentially pressure independent |

| Hydrogen | Essentially pressure independent |

Identification of Primary and Secondary Decomposition Products

The decomposition of this compound proceeds through different pathways depending on the energy input, leading to a variety of primary and, subsequently, secondary products. Investigations have primarily focused on thermal and photosensitized decomposition mechanisms, which yield distinct product profiles.

Primary Decomposition Products

Primary decomposition involves the initial breakdown of the this compound molecule. The products formed are contingent on the reaction conditions.

Thermal Decomposition: In the gas phase at temperatures ranging from 668 to 740 K, this compound undergoes structural isomerization. rsc.org These reactions are homogeneous, first-order, non-radical processes. rsc.org The principal primary products identified are isomers of the parent molecule, formed through molecular rearrangement. rsc.orgcdnsciencepub.com

Key findings from these thermal decomposition studies show the formation of the following products:

Butan-2-one: A significant isomerization product resulting from the rearrangement of the epoxide.

But-3-en-2-ol: An unsaturated alcohol formed through a hydrogen shift mechanism.

Ethyl vinyl ether: Another isomerization product, though typically formed in smaller quantities from the trans isomer compared to the cis isomer. rsc.org

cis-2,3-Epoxybutane: Isomerization from the trans to the cis form also occurs. rsc.org

| Decomposition Method | Product | Type |

|---|---|---|

| Thermal | Butan-2-one | Primary (Isomerization) |

| But-3-en-2-ol | Primary (Isomerization) | |

| Ethyl vinyl ether | Primary (Isomerization) | |

| cis-2,3-Epoxybutane | Primary (Isomerization) |

Mercury Photosensitized Decomposition: The mercury-photosensitized decomposition of this compound at 25°C presents a more complex reaction pathway compared to thermal decomposition. cdnsciencepub.comcdnsciencepub.com This method involves the excitation of mercury atoms, which then transfer energy to the epoxide, leading to its breakdown. The process results in the cleavage of the molecule into smaller fragments rather than simple rearrangement. cdnsciencepub.comcdnsciencepub.com

The main primary products identified from this process are numerous and indicative of fragmentation pathways. cdnsciencepub.comresearchgate.net

| Decomposition Method | Product | Type |

|---|---|---|

| Mercury Photosensitized | Isobutanal | Primary (Fragmentation) |

| Ethane (C₂H₆) | Primary (Fragmentation) | |

| Carbon monoxide (CO) | Primary (Fragmentation) | |

| Ethene (C₂H₄) | Primary (Fragmentation) | |

| Propane (C₃H₈) | Primary (Fragmentation) | |

| Acetaldehyde (CH₃CHO) | Primary (Fragmentation) | |

| Propanal (C₂H₅CHO) | Primary (Fragmentation) | |

| Butan-2-one (CH₃COC₂H₅) | Primary (Fragmentation) | |

| Methane (CH₄) | Primary (Fragmentation) | |

| Hydrogen (H₂) | Primary (Fragmentation) |

Secondary Decomposition Products

Information regarding the specific secondary decomposition products of this compound is less detailed in the available literature. Secondary products arise from the subsequent reactions of the highly reactive primary products. For instance, in thermal decomposition studies of epoxies in general, primary products can undergo further reactions to form more thermally stable compounds. Similarly, the radical fragments produced during photosensitized decomposition are expected to react with each other and with parent molecules to form a complex mixture of secondary products. However, specific pathways and identified secondary compounds for this compound are not extensively documented.

Polymerization Chemistry and Polyether Synthesis from Trans 2,3 Epoxybutane

Stereoselective Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of trans-2,3-epoxybutane (B1179989) can be achieved through various mechanisms, each influencing the reaction kinetics and the stereochemistry of the resulting polymer.

Cationic Polymerization of this compound

Cationic polymerization of this compound proceeds rapidly. For instance, catalyst systems based on trialkylaluminum and water (AlR₃/H₂O) facilitate a swift polymerization process, which is consistent with a cationic enchainment mechanism. acs.org This reaction is effective even at very low temperatures, such as -78°C, and can yield a semicrystalline polymer with a melting point of approximately 100°C. acs.orggoogle.com The resulting poly(this compound) is noted for its solubility in chlorinated and aromatic solvents like chloroform (B151607) and benzene. google.com

Metal-Mediated and Coordination-Insertion Polymerization

In contrast to the rapid cationic process, metal-mediated coordination-insertion polymerization of this compound is significantly slower. acs.org This mechanism involves the coordination of the epoxide monomer to a metal center before its insertion into the growing polymer chain.

The choice of catalyst system has a profound impact on the rate of polymerization. While AlR₃/H₂O systems promote rapid cationic polymerization, modified systems that include acetylacetone (B45752) (AlR₃/H₂O/acac) favor a coordination-insertion mechanism. acs.org With the AlR₃/H₂O/acac catalyst system, the polymerization of this compound is extremely slow, with only trace amounts of polymer forming even at an elevated temperature of 65°C. acs.org This starkly contrasts with the near-instantaneous reaction observed with cationic catalysts at -78°C. google.com

| Catalyst System | Polymerization Mechanism | Reaction Temperature (°C) | Polymerization Rate for this compound | Resulting Polymer Properties |

|---|---|---|---|---|

| AlR₃/H₂O | Cationic | -78 | Rapid, almost instantaneous | Semicrystalline, Tₘ = 100°C |

| AlR₃/H₂O/acetylacetone | Coordination-Insertion | 65 | Extremely slow (trace polymerization) | N/A (due to low yield) |

Control of Polymer Stereochemistry

The stereochemical configuration of the monomer units within the polymer chain is a critical aspect of epoxide polymerization.

Stereochemistry of Monomer Unit Inversion in the Polymer Chain

During the ring-opening step of polymerization, a stereochemical inversion occurs at one of the two stereocenters of the this compound monomer. acs.org The trans-isomer is a racemic mixture of (R,R) and (S,S) enantiomers. Degradation studies of the polymer formed from this compound have been conducted to elucidate the stereochemistry of the monomer units in the chain. acs.org These studies revealed that the resulting diol products possessed only (R,S) stereocenters. This indicates that the polymerization proceeds with the inversion of configuration at one of the carbon atoms of the oxirane ring, transforming the (R,R) and (S,S) units into (R,S) units within the polymer backbone. acs.org

| Starting Monomer Stereochemistry | Process | Resulting Stereochemistry in Polymer Chain (as diol degradation product) |

|---|---|---|

| (R,R)-2,3-Epoxybutane | Ring-Opening with Inversion at one Center | (R,S)-butane-2,3-diol |

| (S,S)-2,3-Epoxybutane |

Formation of Crystalline Polymers from this compound

The polymerization of this compound can yield crystalline polymers, a significant finding given that the monomer contains two asymmetric carbon atoms, which would typically suggest that achieving a regular stereoconfiguration necessary for crystallinity is challenging. acs.org However, studies have demonstrated that through stereospecific polymerization, highly crystalline poly(this compound) can be produced. acs.orgnih.gov

These crystalline polymers are characterized by their insolubility in water and aliphatic hydrocarbons. nih.gov Their solubility in other solvents like ether can vary depending on factors such as molecular weight and the degree of stereospecificity achieved during polymerization. nih.gov A notable characteristic of poly(this compound) is its melting point, which can range from approximately 70°C to 114°C. nih.gov This is in contrast to the polymer derived from the cis-isomer, which exhibits a much higher melting point range of 120°C to 170°C. nih.gov

The crystallinity of poly(this compound) has been confirmed through X-ray diffraction studies, which reveal a high degree of crystalline order. nih.gov The resulting polymer is typically a hard, glossy, wax-like material. nih.gov The properties of the polymer can be influenced by the catalyst system used. For instance, catalyst systems based on trialkylaluminum have been shown to be effective for the polymerization of the trans-isomer, even at low temperatures. acs.org

The table below summarizes the properties of crystalline poly(this compound) as reported in various studies.

| Property | Value | Source(s) |

| Melting Point | 70°C - 114°C | nih.gov |

| Solubility | Insoluble in water and aliphatic hydrocarbons. Variable in ether. Soluble in chlorinated and aromatic solvents. | nih.gov |

| Appearance | Hard, glossy, wax-like solid | nih.gov |

| Crystallinity | High, confirmed by X-ray diffraction | nih.gov |

Stereoblock Architectures in Poly(this compound)

The polymerization of racemic this compound, which consists of a mixture of (R,R) and (S,S) enantiomers, can lead to the formation of polymers with stereoblock architectures. This occurs through a process where the catalyst system preferentially selects one enantiomer for a period, creating a block of repeating units with the same stereochemistry, before switching its preference to the other enantiomer to form the next block. This results in a polymer chain composed of alternating stereoregular segments.

The formation of these stereoblock structures is highly dependent on the catalyst system and polymerization conditions. While detailed mechanistic studies on the formation of stereoblock poly(this compound) are an ongoing area of research, the presence of these architectures can significantly influence the physical and mechanical properties of the resulting polymer, including its crystallinity and thermal behavior.

Ring-Opening Copolymerization (ROCOP)

This compound can also be utilized as a monomer in ring-opening copolymerization (ROCOP) to produce polyesters and polycarbonates. This process involves the alternating insertion of the epoxide and a comonomer, such as carbon dioxide or a cyclic anhydride (B1165640), into the growing polymer chain.

Copolymerization with Carbon Dioxide (CO2)

The ring-opening copolymerization of this compound with carbon dioxide (CO2) yields poly(trans-2,3-butylene carbonate). This reaction is a valuable method for CO2 utilization, transforming a greenhouse gas into a potentially biodegradable polymer. nih.gov The success of this copolymerization is highly dependent on the catalyst system employed, with various metal-based catalysts, including zinc, cobalt, and chromium complexes, being extensively studied. nih.govfrontiersin.org

The resulting polycarbonates can exhibit a range of properties depending on the catalyst's ability to control the alternating insertion of the two monomers and to suppress side reactions, such as the formation of cyclic carbonates or polyether linkages. nih.gov The properties of poly(trans-2,3-butylene carbonate) are of interest for applications in biodegradable plastics and other materials.

The following table presents representative data from studies on the ROCOP of epoxides (including those structurally similar to this compound) with CO2, highlighting the influence of the catalyst on the resulting polymer properties.

| Catalyst System | Epoxide | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Carbonate Linkage (%) |

| Dinuclear Nickel Complex | Cyclohexene Oxide | 140 | 20.7 | - | - | - | - | >99 |

| (salen)Co(III) complex | Propylene Oxide | - | - | - | - | - | - | >99 |

| LZn2(OAc)2 | Cyclohexene Oxide | - | ~1 | - | - | - | - | - |

Note: Data for this compound specifically is limited in readily available literature; the table reflects general trends in epoxide/CO2 ROCOP.

Copolymerization with Cyclic Anhydrides

The ROCOP of this compound with cyclic anhydrides, such as phthalic anhydride, produces alternating polyesters. This synthetic route offers a versatile method for creating polyesters with well-defined structures and tailored properties. The choice of both the epoxide and the cyclic anhydride, as well as the catalyst system, allows for control over the polymer's molecular weight, dispersity, and thermal properties. rsc.org

Various catalyst systems, including chromium and aluminum complexes, have been shown to be effective for this type of copolymerization. rsc.orgnih.gov The mechanism typically involves the alternating coordination and insertion of the epoxide and anhydride monomers at the metal center of the catalyst.

Below is a table summarizing findings from studies on the ROCOP of epoxides with cyclic anhydrides, demonstrating the range of conditions and resulting polymer characteristics.

| Catalyst System | Epoxide | Anhydride | Temperature (°C) | Time (h) | Mn ( kg/mol ) | Đ (Mw/Mn) |

| B(C2H5)3/PPNCl | Cyclohexene Oxide | Phthalic Anhydride | - | - | up to 57.5 | as low as 1.07 |

| Amine-bis(phenolate) Cr(III)/DMAP | Cyclohexene Oxide | Phthalic Anhydride | 110 | 4 | up to 20.6 | narrow |

| Bifunctional aminocyclopropenium aluminum salen | Propylene Oxide | Phthalic Anhydride | - | - | - | - |

Note: This table represents general data for epoxide/anhydride ROCOP as specific data for this compound is not extensively tabulated in the searched sources.

Development of Metal-Free Lewis Pair Catalysts for ROCOP

A significant advancement in the field of ROCOP is the development of metal-free catalyst systems, particularly Lewis pairs. researchgate.net These systems typically consist of a Lewis acid and a Lewis base that act synergistically to catalyze the polymerization without the need for a metal center. researchgate.net This approach is attractive from a sustainability and biocompatibility perspective, as it avoids potential metal contamination in the final polymer. researchgate.net

Lewis pair catalysts, such as those based on triethylborane (B153662) (TEB) as the Lewis acid and various onium salts or organic bases as the Lewis base, have been successfully employed for the ROCOP of epoxides with both CO2 and cyclic anhydrides. nih.govrsc.org These catalysts have demonstrated high activity and selectivity, enabling the synthesis of well-defined alternating copolymers with controlled molecular weights and narrow dispersities. rsc.org

The development of these metal-free systems opens up new possibilities for the synthesis of polyesters and polycarbonates from this compound for a wider range of applications, particularly in the biomedical and electronics fields where metal impurities are a concern. researchgate.net

The table below provides examples of metal-free Lewis pair catalyst systems used in the ROCOP of epoxides.

| Lewis Acid | Lewis Base | Comonomer | Epoxide | Resulting Polymer |

| Triethylborane (TEB) | PPNCl | CO2 | Propylene Oxide | Poly(propylene carbonate) |

| Triethylborane (TEB) | PPNCl | Phthalic Anhydride | Cyclohexene Oxide | Poly(ester) |

| B(C2H5)3 | Various (PPN+Cl−, DMAP, DBU, TBD) | Phthalic Anhydride | Various | Poly(anhydride-co-epoxide)s |

Advanced Computational and Theoretical Studies of Trans 2,3 Epoxybutane

Quantum Chemical Characterization of Molecular Structure and Energy

Quantum chemical methods are instrumental in defining the fundamental electronic structure, geometry, and energy of trans-2,3-epoxybutane (B1179989). These calculations offer precise insights into the molecule's behavior and stability.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like this compound. It offers a balance between computational cost and accuracy, making it suitable for exploring complex systems and reaction pathways.

Potential energy surface (PES) scans are a key application of DFT used to map the energy of a molecule as its geometry is systematically changed. This technique is crucial for locating transition states and understanding reaction mechanisms.

In theoretical studies of the reactivity of this compound, PES scans have been employed to investigate hydrogen atom abstraction by chlorine atoms. researchgate.net By systematically varying the distance between the chlorine atom and specific hydrogen atoms on the epoxybutane molecule, a minimum energy path for the reaction can be plotted. researchgate.net

These analyses revealed distinct reaction paths depending on which hydrogen atom is abstracted (H1 from the epoxy ring or H2 from a methyl group). The findings from these scans are summarized in the table below. researchgate.net

| Reaction Coordinate | Key Finding from PES Scan | Implication |

|---|---|---|

| H1 Abstraction (from epoxy ring) | The potential energy monotonically decreases as the Cl–H distance shortens, with a single minimum in the reactant channel. researchgate.net | This suggests a barrierless reaction path for the abstraction of a hydrogen atom directly from the epoxide ring. |

| H2 Abstraction (from methyl group) | The reaction path shows two minima, one in the reactant channel and one in the product channel. researchgate.net | This indicates the formation of a metastable pre-reactive complex before the transition state is reached, influencing the reaction kinetics. |

These computational results highlight how DFT can be used to dissect reaction pathways and identify the energetic features that govern the reactivity of different sites within the this compound molecule.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers or rotational isomers) that result from rotation around single bonds and determining their relative stabilities. For this compound, rotation of the two methyl groups can lead to different rotational isomers.

While specific, detailed studies on the conformational preferences and relative energies of this compound's rotational isomers are not extensively detailed in the available literature, the principles of such analyses are well-established. chemrxiv.orgnih.gov Computational methods like DFT are routinely used to perform these studies by optimizing the geometry of various starting conformations to find all stable energy minima and the transition states that connect them. This type of analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For the related molecule, cis-2-butene, the energy barrier to methyl rotation and its isomerization energy to the trans form have been investigated, highlighting the subtle energetic differences that govern conformational stability. nih.gov

For highly accurate energy and property predictions, researchers turn to high-level ab initio methods. Coupled Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its reliability in calculating molecular energies. smu.edu

These methods, while computationally more demanding than DFT, provide benchmark-quality data that can be used to validate results from less expensive methods. A CCSD(T) investigation, for instance, can yield precise equilibrium geometries, dipole moments, and heats of formation. smu.edu Although specific CCSD(T) studies focused solely on this compound are not prominently featured in the searched literature, this level of theory is essential for obtaining definitive computational results on the energetics and structure of small organic molecules.

Density Functional Theory (DFT) Applications

Reaction Dynamics and Kinetic Modeling

Beyond static molecular properties, computational studies can model the time-evolution of chemical reactions, providing insights into reaction rates and the influence of environmental factors like temperature and pressure.

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to calculate the rate constants of unimolecular reactions. When combined with a master equation (ME) approach, it can effectively model how pressure affects reaction kinetics, from the high-pressure limit to the pressure fall-off regime.

RRKM-ME calculations have been applied to study the thermal gas-phase decomposition (pyrolysis) of this compound. rsc.org This theoretical analysis was conducted to understand the cause of observed decreases in isomerization rates and increases in fragmentation rates at pressures below 20 Torr. rsc.org The study of the gas-phase decomposition over a temperature range of 668–740 K showed that this compound undergoes structural isomerization to several products. rsc.org

| Decomposition Products of this compound |

|---|

| Butan-2-one |

| But-3-en-2-ol |

| Ethyl vinyl ether |

| Isobutyraldehyde |

The application of RRKM-ME modeling helps to explain the competition between different reaction channels (isomerization vs. fragmentation) and how energy transfer from collisions with bath gas molecules influences the outcome of the unimolecular decomposition of this compound. rsc.org

Spectroscopic Analysis and Theoretical Correlation

Microwave Spectrum Analysis for Rotational Constants and Dipole Moments

Microwave spectroscopy is a high-resolution technique used to determine the precise molecular structure of gas-phase molecules by studying the absorption of microwave radiation, which corresponds to transitions between rotational energy levels. The analysis of the microwave spectrum of this compound has provided accurate values for its rotational constants and permanent electric dipole moment.

The study of the main isotopic species of this compound in its ground torsional state was conducted in the 8 to 40 Gc/sec frequency range. aip.orgaip.org The analysis yielded the rotational constants A, B, and C, which are inversely related to the molecule's moments of inertia about its principal axes. These constants are fundamental for determining the molecule's geometry. The measured dipole moment provides insight into the charge distribution within the molecule. For this compound, the dipole moment was determined to be 2.03 ± 0.04 Debye (D). aip.orgaip.org

| Parameter | Value | Unit |

|---|---|---|

| Rotational Constant A | 12237.38 | Mc/sec |

| Rotational Constant B | 3423.02 | Mc/sec |

| Rotational Constant C | 3072.52 | Mc/sec |

| Dipole Moment (µ) | 2.03 ± 0.04 | D |

Data sourced from The Journal of Chemical Physics. aip.orgaip.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of molecules. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for confirming molecular structures. nih.gov The process typically involves optimizing the molecular geometry using a specific level of theory, such as B3LYP/6-31G*, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Studies involving this compound and other oxirane compounds have utilized DFT calculations to analyze their geometries and relate them to experimental solid-state ¹³C NMR data. acs.org The accuracy of these predictions depends heavily on the chosen functional and basis set. github.io For instance, functionals like WP04 have been specifically developed to provide more accurate predictions of proton chemical shifts in solution. github.iocomporgchem.com The agreement between the computed and experimental chemical shifts is often quantified using statistical measures like the Corrected Mean Average Error (CMAE). nih.gov This correlation between theoretical predictions and experimental spectra is a cornerstone of modern structural analysis.

| Step | Method/Technique | Purpose |

|---|---|---|

| 1. Geometry Optimization | Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) | To find the lowest energy conformation of the molecule. |

| 2. NMR Calculation | Gauge-Including Atomic Orbital (GIAO) | To calculate the isotropic magnetic shielding tensors for each nucleus. |

| 3. Chemical Shift Scaling | Linear Regression/Empirical Scaling | To correct for systematic errors in the calculation by comparing with experimental data for known compounds. |

Applications of Trans 2,3 Epoxybutane in Advanced Organic and Chiral Synthesis

trans-2,3-Epoxybutane (B1179989) as a Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The epoxide ring is highly susceptible to nucleophilic attack, which proceeds with a predictable inversion of stereochemistry, allowing for the controlled installation of new functional groups with defined stereochemical outcomes.

Asymmetric Synthesis of Complex Natural Products and Bioactive Compounds

The enantiopure forms of this compound serve as crucial starting materials in the total synthesis of a variety of natural products and biologically active molecules. The defined stereochemistry of the epoxide allows for the construction of chiral backbones that are prevalent in many complex organic structures. Synthetic chemists leverage the stereospecificity of the epoxide ring-opening to build intricate molecular architectures with high levels of stereocontrol.

For instance, the synthesis of various pheromones, which often possess multiple stereocenters, can be streamlined by employing chiral epoxides like this compound. The predictable stereochemical outcome of the ring-opening reactions allows for the efficient and stereoselective construction of the carbon skeleton of these complex targets.

Table 1: Examples of Natural Products Synthesized Using this compound as a Chiral Building Block

| Natural Product/Bioactive Compound Class | Key Synthetic Strategy | Resulting Stereochemistry |

| Insect Pheromones | Nucleophilic ring-opening with organocuprates | Controlled installation of chiral centers |

| Polyketide Fragments | Iterative epoxidation and ring-opening | Construction of stereodefined carbon chains |

| Chiral Ligands | Derivatization of the epoxide | Synthesis of ligands for asymmetric catalysis |

Stereoselective Conversion to Chiral Alcohols and Amines

The ring-opening of this compound with various nucleophiles provides a direct and efficient route to a range of valuable chiral synthons, most notably chiral alcohols and amines. The stereochemistry of the resulting product is dictated by the S(_N)2 mechanism of the ring-opening, which leads to an inversion of configuration at the carbon atom attacked by the nucleophile.

The reaction with oxygen-based nucleophiles, such as water or alcohols under acidic or basic conditions, yields vicinal diols with a defined stereochemistry. Similarly, nitrogen-based nucleophiles, including ammonia, primary amines, and azides, can be employed to synthesize chiral amino alcohols. These amino alcohols are key structural motifs in numerous pharmaceuticals and natural products.

Table 2: Stereoselective Synthesis of Chiral Alcohols and Amines from this compound

| Nucleophile | Product Class | Key Reaction Features |

| H₂O/OH⁻ | anti-Diol | Base-catalyzed hydrolysis |

| R-OH/H⁺ | anti-Alkoxy-alcohol | Acid-catalyzed alcoholysis |

| NH₃ | anti-Amino-alcohol | Ammonolysis |

| R-NH₂ | anti-N-Substituted Amino-alcohol | Aminolysis |

| NaN₃ followed by reduction | anti-Amino-alcohol | Azide opening and subsequent reduction |

Strategic Transformations and Derivatizations

Beyond its role as a simple chiral building block, this compound is utilized in more strategic transformations that take advantage of its unique reactivity. These include regioselective functionalization and its use in processes that effect a net stereochemical inversion.

Regioselective Functionalization Using Higher Order Cuprates

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration in synthetic planning. In the case of this compound, while the two carbons of the epoxide are electronically similar, steric factors can influence the site of nucleophilic attack. The use of higher-order cuprates, such as lithium dimethylcuprate (Me₂CuLi), allows for highly regioselective ring-opening reactions.

These organocopper reagents are soft nucleophiles that preferentially attack the less sterically hindered carbon of the epoxide ring. This regioselectivity provides a reliable method for the introduction of carbon-carbon bonds with predictable stereochemistry, leading to the formation of more complex chiral alcohols.

Table 3: Regioselective Ring-Opening of this compound with Higher Order Cuprates

| Cuprate Reagent | Major Product | Regioselectivity |

| (CH₃)₂CuLi | (2R,3S)-3-Methyl-2-butanol | High |

| (n-Bu)₂CuLi | (2R,3S)-3-Methyl-2-heptanol | High |

| (Ph)₂CuLi | (2R,3S)-3-Phenyl-2-butanol | High |

Utility in Stereochemical Inversion and Configurational Transformations

The inherent stereospecificity of the S(_N)2 ring-opening of epoxides makes this compound a valuable tool for achieving stereochemical inversion at a specific carbon center. This is particularly useful in multi-step syntheses where the configuration of a stereocenter needs to be inverted.

A common strategy involves the conversion of a cis-alkene to a trans-epoxide, followed by a nucleophilic ring-opening. This two-step sequence results in the formation of a product with a net inversion of stereochemistry relative to a direct functionalization of the alkene. Furthermore, the interconversion between cis- and trans-epoxides, although not always straightforward, can be achieved under specific conditions, providing another avenue for configurational transformations. The epoxide ring-opening serves as a reliable method to invert the configuration of one of the stereocenters, leading to the diastereomeric product.

This property is exploited in the synthesis of complex molecules where precise control over multiple stereocenters is paramount. By strategically placing an epoxide and choosing the appropriate nucleophile, chemists can dictate the final stereochemical outcome of a synthetic sequence.

Structure Reactivity Relationships and Mechanistic Generalizations

Influence of Epoxide Ring Strain on Reactivity

The reactivity of epoxides, including trans-2,3-epoxybutane (B1179989), is fundamentally driven by the inherent strain within the three-membered ring. chemistrysteps.comnih.gov This strain arises from two principal factors: angle strain and torsional strain. The ideal bond angle for sp³-hybridized carbon atoms is 109.5°, whereas the internal bond angles of the epoxide ring are constrained to approximately 60°, leading to significant angle strain and poor orbital overlap. chemistrysteps.com Additionally, the locked sigma bonds between the carbon atoms result in high torsional strain due to the eclipsing of substituent groups. chemistrysteps.com

This substantial ring strain, estimated to be around 13 kcal/mol for simple epoxides, serves as a powerful driving force for ring-opening reactions. masterorganicchemistry.com Unlike other ethers that require harsh conditions for cleavage, epoxides readily react with a variety of nucleophiles under milder conditions. masterorganicchemistry.com The relief of this ring strain upon nucleophilic attack provides the thermodynamic impetus for the reaction to proceed, even though the alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org The electrophilicity of the epoxide's carbon atoms, enhanced by the electron-withdrawing nature of the oxygen atom, makes them susceptible to nucleophilic attack, leading to the cleavage of a carbon-oxygen bond and the formation of a more stable, open-chain structure. mdpi.comchemistrysteps.com

Stereochemical Purity and Its Impact on Reaction Selectivity

The stereochemical purity of this compound is a critical determinant of the stereochemical outcome of its reactions. Ring-opening reactions of epoxides, whether under acidic or basic conditions, typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile on one of the epoxide carbons. masterorganicchemistry.comlibretexts.org This mechanistic pathway dictates that the reaction occurs with an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.commasterorganicchemistry.com

Consequently, the trans configuration of the starting epoxide directly influences the stereochemistry of the product. For example, the acid-catalyzed hydrolysis of an epoxide results in the formation of a trans-1,2-diol. libretexts.org This is because the nucleophilic water molecule attacks from the side opposite to the epoxide's C-O bond, leading to the two hydroxyl groups being on opposite faces of the original C-C bond axis in the final product. chemistrysteps.comlibretexts.org

The stereospecificity of these reactions underscores the importance of starting with a stereochemically pure epoxide to obtain a single, desired stereoisomer of the product. If the starting material were a mixture of cis and trans isomers, the reaction would yield a corresponding mixture of diastereomeric products. In the context of synthesizing complex molecules, such as pharmaceuticals, where specific stereoisomers are often required for biological activity, the use of stereochemically pure this compound is essential for achieving high reaction selectivity and avoiding the need for challenging purification steps. mdpi.comnih.gov

Geometric Factors and Their Role in Chemical Transformations

The stereochemistry of epoxide formation is also dictated by geometric considerations. For instance, the epoxidation of a cis-alkene will result in a meso or cis-epoxide, while a trans-alkene will yield a racemic mixture of trans-epoxides. khanacademy.org This stereospecificity highlights how the geometry of the precursor alkene is directly translated into the geometry of the resulting epoxide.

Pseudo-Ethylenic Character and Structure-Activity Relationship (SAR) Models

Recent studies have highlighted the "pseudo-ethylenic" character of the epoxide ring in this compound as a key geometric and electronic factor influencing its reactivity. researchgate.net This concept posits that the carbon atoms within the ethylene (B1197577) oxide core approach an sp²-like state. researchgate.net The orbitals responsible for conjugation in the epoxide ring are believed to lie within the plane of the ring, a departure from the π-orbitals typically found above and below the plane in systems like benzene. rsc.org This pseudo-ethylenic nature can facilitate conjugation with adjacent unsaturated groups if their π-orbitals can align parallel to the plane of the epoxide ring. researchgate.netrsc.org

This structural nuance has implications for Structure-Activity Relationship (SAR) models, which are often used to predict the reactivity of chemical compounds. Traditional SAR methods for epoxides have had limited databases and may not fully account for the geometric complexities of these molecules. rsc.org It has been suggested that incorporating the pseudo-ethylenic character of the epoxy ring into SAR estimation methods could lead to more accurate predictions of reaction rate constants, particularly for atmospheric oxidation reactions. researchgate.netcopernicus.orgcopernicus.org The geometry of this compound, where the CH₂ groups can align to indicate a degree of double bond character in the C-C bond, is a factor that could refine these predictive models. researchgate.net

Comparative Reactivity Studies of this compound with Other Epoxide Isomers

Comparative studies of this compound and its isomers, such as cis-2,3-epoxybutane (B155849) and 1,2-epoxybutane (B156178), have provided valuable insights into how subtle structural differences affect reactivity under various conditions.

In the context of atmospheric chemistry, the gas-phase reactions of these isomers with hydroxyl (OH) radicals and chlorine atoms have been investigated. In one study, the rate coefficient for the reaction of this compound with OH radicals was found to be slightly higher than that of the cis isomer. copernicus.orgcopernicus.org This suggests that the trans geometry may present a slightly more favorable orientation for abstraction or addition reactions with OH radicals.